3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one
Description
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine ring substituted with a diphenylmethyl group and linked to the coumarin core via a carbonyl bridge. The coumarin moiety is substituted with a methoxy group at the 6-position, contributing to its electronic and steric profile. Its synthesis typically involves coupling reactions between functionalized coumarins and piperazine derivatives under reflux conditions, often using acetic acid or ethanol as solvents .
Properties
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-33-23-12-13-25-22(18-23)19-24(28(32)34-25)27(31)30-16-14-29(15-17-30)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXAVCIEHTGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromenone core can be synthesized through various cyclization reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Research has demonstrated that derivatives of coumarin compounds, including those related to 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one, exhibit notable antitumor properties. A study highlighted the synthesis of various coumarin-piperazine derivatives and their evaluation against cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
1.2 Antidepressant and Anxiolytic Effects
The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Studies indicate that piperazine derivatives can interact with serotonin receptors, particularly 5-HT1A and D2 receptors, which are crucial in mood regulation. For instance, modifications to the piperazine structure have resulted in compounds with enhanced affinity for these receptors, indicating a pathway for developing new anxiolytic agents .
1.3 Antidiabetic Properties
Recent investigations into the compound's activity as a DPP-4 inhibitor have shown that it can effectively regulate glucose levels in diabetic models. The compound demonstrated significant inhibition of DPP-4 activity, comparable to established treatments like omarigliptin, suggesting its potential as a therapeutic option for managing type 2 diabetes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings . The chromenone core may interact with various enzymes and receptors, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary primarily in substituents on the piperazine ring and the coumarin core. Key comparisons are summarized below:
Key Findings:
Substituent Effects on Bioactivity: Bromine at the 6-position (e.g., 6-bromo-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one) correlates with potent antiproliferative activity (IC₅₀ = 2.70 µM against HEPG2-1) . The electron-withdrawing bromine may enhance electrophilic interactions with biological targets.
Impact of Piperazine Substituents: Diphenylmethyl: Increases lipophilicity, likely improving blood-brain barrier penetration, a trait valuable for CNS-targeting drugs . Naphthalen-1-ylmethyl (Compound 4h): Enhances π-π stacking interactions, which may improve binding affinity to aromatic-rich enzyme pockets .
Synthetic Efficiency :
- Compounds with bulky substituents (e.g., naphthyl in 4h) often exhibit lower yields (59%) due to steric hindrance during coupling reactions .
- The target compound’s diphenylmethyl group may require optimized reaction conditions (e.g., longer reflux times) to achieve comparable yields to simpler analogs .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. For example, 7c (m.p. 152–153°C) has a rigid acrylonitrile-indole system, whereas the target compound’s diphenylmethyl group may lower crystallinity, resulting in a lower melting point .
Biological Activity
The compound 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a derivative of piperazine and chromone, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a piperazine ring, a chromone moiety, and a methoxy group, contributing to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that compounds similar to This compound possess cytotoxic activity against breast cancer (MCF-7), hepatocellular (HUH-7), and colorectal (HCT-116) cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.4 | Apoptosis induction |
| HUH-7 | 9.0 | Cell cycle arrest |
| HCT-116 | 12.5 | Inhibition of proliferation |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. The presence of the methoxy group enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies suggest that it exhibits a strong ability to reduce reactive oxygen species (ROS) in cellular models .
Enzyme Inhibition
This compound has been tested for its inhibitory effects on various enzymes linked to neurodegenerative diseases. In particular, it shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy .
| Enzyme | IC50 (µM) | Implication |
|---|---|---|
| AChE | 19.2 | Potential Alzheimer’s treatment |
| BChE | 13.2 | Cognitive enhancement potential |
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites of target enzymes through hydrogen bonding and hydrophobic interactions. This binding affinity is crucial for its inhibitory effects on AChE and BChE .
- Free Radical Scavenging : The methoxy group contributes to electron donation, enhancing the compound's ability to neutralize free radicals, thereby reducing oxidative damage in cells .
- Cell Cycle Modulation : The cytotoxic effects observed in cancer cell lines are associated with modulation of cell cycle checkpoints, particularly G1 phase arrest, indicating a potential mechanism for its anticancer properties .
Study on Anticancer Effects
In a study involving various piperazine derivatives, This compound was found to significantly inhibit the growth of MCF-7 cells with an IC50 value of 10.4 µM. This study highlighted the importance of structural modifications in enhancing anticancer activity .
Study on Enzyme Inhibition
Another investigation assessed the enzyme inhibition profile of this compound against AChE and BChE. It demonstrated promising results with IC50 values indicating effective inhibition, suggesting its potential role as a therapeutic agent for neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
